molecular formula C9H17NO3Si B2784784 Ethyl 2-cyano-2-methyl-2-[(trimethylsilyl)oxy]acetate CAS No. 67405-85-0

Ethyl 2-cyano-2-methyl-2-[(trimethylsilyl)oxy]acetate

Cat. No.: B2784784
CAS No.: 67405-85-0
M. Wt: 215.324
InChI Key: JGKRVTAHOJZGIK-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-methyl-2-[(trimethylsilyl)oxy]acetate is a specialized chemical reagent designed for advanced synthetic organic chemistry and pharmaceutical research. This multifunctional compound integrates several reactive centers, including a nitrile group, a carboxylate ester, and a trimethylsilyl-protected oxy group, making it a highly versatile precursor for constructing complex molecular architectures. Its core research value lies in its role as a protected alpha-hydroxyl ester derivative, which can be used in nucleophilic substitutions, condensation reactions, and as an intermediate in the synthesis of heterocyclic compounds. Researchers may employ this compound in the development of novel pharmacologically active substances, leveraging its structural features to build key frameworks found in various therapeutic agents. The trimethylsilyl group enhances the compound's stability during synthesis and can be selectively deprotected under mild conditions to reveal a reactive hydroxyl moiety for further functionalization. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

ethyl 2-cyano-2-trimethylsilyloxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3Si/c1-6-12-8(11)9(2,7-10)13-14(3,4)5/h6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKRVTAHOJZGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C#N)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-2-methyl-2-[(trimethylsilyl)oxy]acetate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-methyl-2-[(trimethylsilyl)oxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids, bases, and nucleophiles. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis yields ethyl 2-cyano-2-methylacetate, while substitution reactions can produce a variety of substituted acetates .

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions:
Ethyl 2-cyano-2-methyl-2-[(trimethylsilyl)oxy]acetate serves as a reagent in various organic transformations, including:

  • Nucleophilic Substitution Reactions: The presence of the cyano group makes it an excellent electrophile for nucleophilic attack.
  • Synthesis of Heterocycles: It can be utilized to synthesize diverse heterocyclic compounds through cyclization reactions.

Case Study: Synthesis of α-Amino Acids
Research has demonstrated that this compound can be used to synthesize α-amino acids via a straightforward reaction pathway involving the formation of intermediates that undergo subsequent transformations .

Pharmaceutical Applications

Intermediate in Drug Development:
The compound is explored as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. Its ability to modify biological activity through structural alterations makes it valuable in drug design.

Case Study: Neuroprotective Agents
In a study focusing on neuroprotective agents, this compound was used to create derivatives that exhibited enhanced activity against neurodegenerative diseases .

Material Science

Silicon-Based Materials:
The trimethylsilyloxy group allows for the incorporation of this compound into silicon-based materials, enhancing their properties such as hydrophobicity and thermal stability.

ApplicationDescription
CoatingsUsed in formulations for protective coatings that require enhanced durability.
SealantsEnhances adhesion and water resistance in sealant applications.

Case Study: Waterproofing Materials
The compound has been incorporated into waterproofing formulations for construction materials, demonstrating significant improvements in water repellency and adhesion properties .

Analytical Chemistry

Chemical Sensors:
this compound has been investigated as a component in chemical sensors due to its sensitivity to environmental changes.

Case Study: Detection of Metal Ions
Research has shown that this compound can be utilized in the development of sensors for detecting metal ions, where it acts as a chemosensor that changes its optical properties upon binding with specific ions .

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-methyl-2-[(trimethylsilyl)oxy]acetate involves its ability to participate in various chemical reactions due to its functional groups. The cyano group, in particular, is highly reactive and can undergo nucleophilic addition and substitution reactions. The trimethylsilyl group can be easily removed under mild conditions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents, electronic properties, and applications. Below is a detailed comparison:

Ethyl 2-cyano-2-(hydroxyimino)acetate

  • Structure: Replaces the TMSO and methyl groups with a hydroxyimino (-NOH) group .
  • Reactivity: The hydroxyimino group participates in tautomerism and metal coordination, making it useful in heterocyclic synthesis (e.g., triazoles). However, it lacks the steric bulk of TMSO, leading to faster hydrolysis .
  • Applications : Used in agrochemical intermediates and coordination chemistry.

Ethyl 2-cyano-2-(3-thienyl)acetate

  • Structure : Substitutes TMSO and methyl with a thiophene ring .
  • Electronic Effects : The thienyl group introduces π-conjugation, altering electronic properties for applications in conductive polymers or optoelectronics.
  • Stability : Less prone to desilylation compared to the TMSO-containing compound, but susceptible to electrophilic aromatic substitution .

Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-en-1-yl)oxy)acetate

  • Structure : Features a trifluoromethyl-substituted cyclohexene ring instead of TMSO and methyl .
  • Lipophilicity : The CF₃ group enhances lipophilicity and metabolic stability, favoring pharmaceutical applications.
  • Reactivity : The electron-withdrawing CF₃ group activates the cyclohexene ring for Diels-Alder reactions .

Ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate

  • Structure: Contains an aminothiazole ring and hydroxyimino group .
  • Synthetic Utility : Used in the synthesis of cephalosporin antibiotics via nucleophilic substitution .

Ethyl 2-amino-2-cyanoacetate

  • Structure: Replaces TMSO and methyl with an amino group .
  • Reactivity: The amino group enables peptide coupling or Schiff base formation, contrasting with the TMSO group’s role as a leaving group.
  • Applications : Intermediate in heterocycle synthesis (e.g., pyrimidines) and asymmetric catalysis .

Comparative Data Table

Compound Name Key Substituents Reactivity Highlights Applications Reference
Ethyl 2-cyano-2-methyl-2-[(trimethylsilyl)oxy]acetate TMSO, methyl, cyano Steric protection, electrophilic carbon Peptide mimics, silicon-based reagents N/A
Ethyl 2-cyano-2-(hydroxyimino)acetate Hydroxyimino, cyano Tautomerism, metal coordination Agrochemicals, coordination complexes
Ethyl 2-cyano-2-(3-thienyl)acetate Thienyl, cyano π-Conjugation, electrophilic substitution Conductive polymers, optoelectronics
Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-en-1-yl)oxy)acetate CF₃, cyclohexene, cyano Diels-Alder activation Pharmaceuticals, fluorinated materials
Ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate Aminothiazole, hydroxyimino Nucleophilic substitution Antibiotics, antitumor agents
Ethyl 2-amino-2-cyanoacetate Amino, cyano Peptide coupling, Schiff base formation Heterocycles, asymmetric synthesis

Research Findings and Trends

  • Steric vs. Electronic Effects: The TMSO group in the target compound provides steric shielding, reducing side reactions in crowded environments, whereas analogs like ethyl 2-amino-2-cyanoacetate prioritize electronic modulation .
  • Pharmaceutical Relevance: Compounds with heterocyclic substituents (e.g., thienyl, aminothiazole) dominate drug discovery pipelines due to their bioactivity, while the TMSO variant is more niche in silicon chemistry .
  • Synthetic Flexibility: this compound’s silyl group can be selectively removed under mild conditions, unlike the hydrolytically stable CF₃ or thienyl groups .

Biological Activity

Ethyl 2-cyano-2-methyl-2-[(trimethylsilyl)oxy]acetate, a compound with diverse applications in organic synthesis, has garnered interest for its potential biological activities. This article explores its biological properties, including mechanisms of action, effects on cellular processes, and relevant case studies.

This compound is characterized by the following chemical structure:

  • IUPAC Name : Ethyl 2-cyano-2-methyl-2-((trimethylsilyl)oxy)propanoate
  • Chemical Formula : C₉H₁₇NO₃Si
  • Molecular Weight : 201.31 g/mol

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, primarily through the modulation of enzyme systems and receptor interactions. The following mechanisms have been noted:

  • Enzyme Inhibition : Similar compounds have shown to inhibit enzymes involved in metabolic pathways, which could lead to anti-inflammatory or anticancer effects.
  • Receptor Activation : Some derivatives activate nuclear receptors, influencing gene expression related to cell proliferation and differentiation.
  • Cytotoxicity : Studies have indicated that certain silyl derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function.

Biological Activity Data

The following table summarizes key findings on the biological activity of this compound and related compounds:

Activity TypeObserved EffectReference
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific metabolic enzymes
Receptor InteractionActivates nuclear receptors
Antioxidant ActivityReduces oxidative stress in cells

Case Studies

  • Cytotoxic Effects on Cancer Cells :
    In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
  • Anti-inflammatory Properties :
    A study highlighted the compound's ability to inhibit pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications in inflammatory diseases.
  • Metabolic Pathway Modulation :
    Research has shown that related compounds can modulate metabolic pathways by acting on key enzymes involved in lipid metabolism, hinting at possible applications in metabolic disorders.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-cyano-2-methyl-2-[(trimethylsilyl)oxy]acetate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic addition-esterification pathways. A common approach involves forming an enolate intermediate from ethyl cyanoacetate derivatives, followed by silylation using trimethylsilyl chloride under anhydrous conditions. Reaction parameters such as temperature (0–25°C), solvent polarity (e.g., THF or DCM), and stoichiometric control of the silylating agent are critical to minimize side reactions like over-silylation or hydrolysis .
  • Optimization : Catalytic tetrabutylammonium activators (e.g., Bu₄NOAc) under batch or continuous flow conditions can enhance reaction efficiency and selectivity, particularly for silyl group transformations .

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral contradictions resolved?

  • Primary Techniques :

  • X-ray Crystallography : Resolves stereochemistry and confirms the silyl ether moiety’s spatial arrangement. SHELX programs (e.g., SHELXL) are widely used for refinement .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., cyano at ~110–120 ppm, trimethylsilyl at ~0 ppm for Si(CH₃)₃). ²⁹Si NMR can validate silyl group integrity .
    • Contradictions : Discrepancies in peak splitting or integration may arise from dynamic equilibria (e.g., keto-enol tautomerism). Variable-temperature NMR or computational DFT simulations help clarify such ambiguities .

Advanced Research Questions

Q. How does the trimethylsilyl group modulate reactivity in multicomponent reactions?

  • Role of Silyl Group : The trimethylsilyl (TMS) moiety acts as a steric shield, protecting reactive sites (e.g., the α-cyano carbonyl group) during stepwise syntheses. It also enhances electrophilicity at the adjacent carbonyl, facilitating nucleophilic additions. Post-reaction, the TMS group can be selectively cleaved under mild acidic conditions (e.g., TBAF) without disrupting the ester or cyano functionalities .
  • Case Study : In aldol reactions, TMS-protected intermediates prevent retro-aldolization, enabling high enantioselectivity when chiral catalysts are employed .

Q. What strategies address contradictions in biological activity data across studies?

  • Data Reconciliation : Inconsistent bioactivity results (e.g., variable IC₅₀ values in enzyme inhibition assays) may stem from differences in assay conditions (pH, solvent polarity) or impurities in synthesized batches. Rigorous purity validation (HPLC ≥98%) and standardized biological protocols (e.g., fixed DMSO concentrations) are essential. Comparative studies with structural analogs (e.g., fluorinated or methoxy-substituted derivatives) can isolate structure-activity relationships .

Q. How can computational methods predict novel reactivity or interactions for this compound?

  • In Silico Tools :

  • DFT Calculations : Model transition states for silyl group participation in cycloadditions or Michael additions. Electron-withdrawing effects of the cyano and silyloxy groups lower LUMO energies, favoring nucleophilic attacks .
  • Molecular Docking : Predict binding affinities to biological targets (e.g., proteases or kinases) by simulating interactions between the TMS group and hydrophobic enzyme pockets .
    • Validation : Cross-referencing computational predictions with experimental kinetic data (e.g., Arrhenius plots) ensures reliability .

Q. What are the challenges in scaling up reactions involving this compound, and how are they mitigated?

  • Scalability Issues :

  • Moisture Sensitivity : The TMS group hydrolyzes readily, necessitating anhydrous workflows (glovebox or Schlenk techniques).
  • Byproduct Management : Silyl ether byproducts (e.g., hexamethyldisiloxane) require efficient distillation or scavenging resins.
    • Solutions : Continuous flow systems improve heat/mass transfer and reduce exposure to ambient humidity, enhancing reproducibility at larger scales .

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